molecular formula C21H23FN2O4S B12179578 N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}butanamide

N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}butanamide

Cat. No.: B12179578
M. Wt: 418.5 g/mol
InChI Key: XKTROOAKHOZFQW-UHFFFAOYSA-N
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Description

N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, a furan ring, and a pyrrole ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}butanamide typically involves multiple steps, including the formation of the pyrrole ring, the introduction of the furan ring, and the attachment of the fluorophenyl group. Common synthetic routes may involve:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Furan Ring: This step may involve the use of furan-2-carbaldehyde in a condensation reaction.

    Attachment of the Fluorophenyl Group: This can be done through a sulfonylation reaction using 4-fluorobenzenesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination or Friedel-Crafts acylation for introducing acyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(4-chlorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}butanamide
  • N-{3-[(4-bromophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}butanamide

Uniqueness

N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}butanamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro or bromo analogs.

Properties

Molecular Formula

C21H23FN2O4S

Molecular Weight

418.5 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)sulfonyl-1-(furan-2-ylmethyl)-4,5-dimethylpyrrol-2-yl]butanamide

InChI

InChI=1S/C21H23FN2O4S/c1-4-6-19(25)23-21-20(29(26,27)18-10-8-16(22)9-11-18)14(2)15(3)24(21)13-17-7-5-12-28-17/h5,7-12H,4,6,13H2,1-3H3,(H,23,25)

InChI Key

XKTROOAKHOZFQW-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C(=C(N1CC2=CC=CO2)C)C)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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